
Brillant Orange
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brilliant Orange is a synthetic organic compound widely used as a dye. It is known for its vibrant orange hue and is commonly used in textile dyeing, printing, and various industrial applications. The compound is also referred to as Reactive Orange 16 and has the chemical formula C20H17N3Na2O11S3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brilliant Orange involves several steps, including ammonification, oxidation rearrangement, hydrolysis, diazotization, aromatization, and brominated cyclization. The raw materials used in the synthesis include naphthalic anhydride, ammonia water, sodium hydroxide, diffusant NNO, sodium hypochlorite, hydrochloric acid, sodium nitrate, nitrous acid, cuprous chloride, sodium bicarbonate, alkali sulfide, sulfuric acid, oleum, 1,1’-binaphthyl-8,8’-dicarboxylic acid, bromine, and iodine .
Industrial Production Methods: In industrial settings, the production of Brilliant Orange involves the use of general-purpose equipment and readily available raw materials. The process is designed to be environmentally friendly, with no sewage or waste gas discharge. The final product is mainly used for jig-dyeing and dip-dyeing of cotton cloth, offering good level-dyeing properties and medium affinity .
Chemical Reactions Analysis
Types of Reactions: Brilliant Orange undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation using boron-doped diamond anodes.
Reduction: Involves the use of reducing agents like sodium dithionite.
Substitution: Reactions with nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include different derivatives of the original compound, which can be used for various applications in dyeing and printing.
Scientific Research Applications
Brilliant Orange has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in textile dyeing, printing, and as a colorant in various products.
Mechanism of Action
The mechanism of action of Brilliant Orange involves its interaction with molecular targets through its reactive groups. The compound forms covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to its staining properties. The pathways involved include the formation of azo bonds and the interaction with cellular components .
Comparison with Similar Compounds
- Reactive Orange 13
- Reactive Orange 14
- Reactive Orange 15
Comparison: Brilliant Orange is unique due to its high reactivity and vibrant color. Compared to other similar compounds, it offers better stability and affinity for various substrates, making it a preferred choice in many applications .
Properties
CAS No. |
25188-23-2 |
|---|---|
Molecular Formula |
C33H24N6O9S2 |
Molecular Weight |
712.7 g/mol |
IUPAC Name |
4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C33H24N6O9S2/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48) |
InChI Key |
XKNUVBQTZXGYHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)


![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)
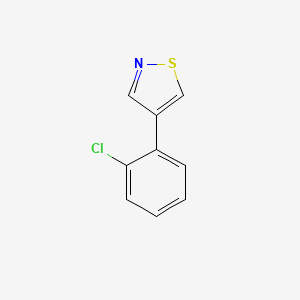
![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
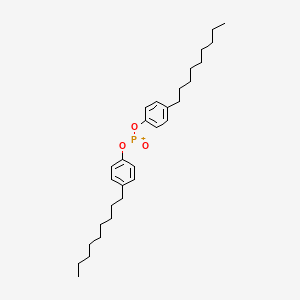
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)

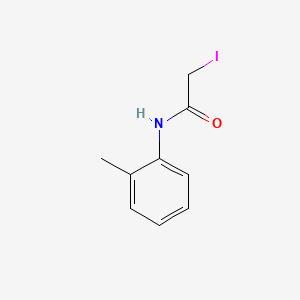
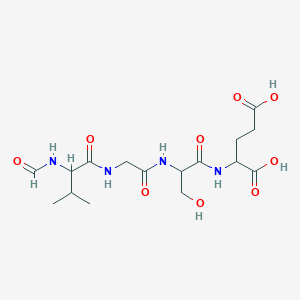
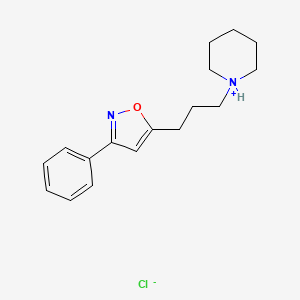
![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B13756035.png)
